molecular formula C4H8ClNO3 B3320212 Oxazolidine-4-carboxylic acid hydrochloride CAS No. 1219384-60-7

Oxazolidine-4-carboxylic acid hydrochloride

Cat. No.: B3320212
CAS No.: 1219384-60-7
M. Wt: 153.56
InChI Key: QDWFSTLUZHSBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C4H8ClNO3. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids. This process typically involves a nucleophilic attack followed by intramolecular cyclization to form the oxazolidine ring . Another method includes multicomponent reactions of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids, which can be catalyzed by transition metals or proceed via metal-free domino reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of efficient catalysts to facilitate the reaction under mild conditions. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can convert oxazolidine derivatives into simpler compounds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized oxazolidine derivatives.

Scientific Research Applications

Oxazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These are closely related compounds with similar structures but different functional groups.

    Oxazoles: Another class of five-membered heterocycles containing nitrogen and oxygen atoms.

    Thiazoles: These compounds have a sulfur atom in place of the oxygen atom found in oxazolidines.

Uniqueness

Oxazolidine-4-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

1,3-oxazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWFSTLUZHSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazolidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Oxazolidine-4-carboxylic acid hydrochloride
Reactant of Route 3
Oxazolidine-4-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
Oxazolidine-4-carboxylic acid hydrochloride
Reactant of Route 5
Oxazolidine-4-carboxylic acid hydrochloride
Reactant of Route 6
Oxazolidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.